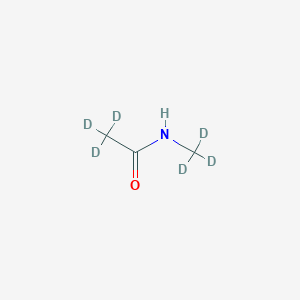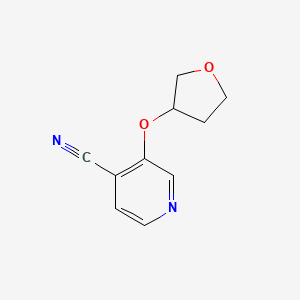
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile
Übersicht
Beschreibung
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives, such as 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, involves various methods. For instance, tetrahydrofuran can be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents . Other methods include the use of nickel catalysts and diaryl ketones for photochemical C-C bond formation via sp3 C-H functionalization of alkane feedstocks .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Functionalized Tetrahydrofuran Derivatives
- Application : This research focuses on the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions .
- Method : The method involves a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .
-
Enhancement of Enantioselectivity of an Esterase
- Application : This study aims to enhance the enantioselectivity of an esterase from Bacillus stearothermophilus towards tetrahydrofuran-3-yl acetate .
- Method : Two libraries of simultaneous double mutations in the active site region of an esterase from Bacillus stearothermophilus were constructed to improve the enantioselectivity in the hydrolysis of tetrahydrofuran-3-yl acetate .
- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .
-
Mechanical Stability of Tetrahydrofuran Hydrates
- Application : This study provides insights into the mechanical stability of tetrahydrofuran hydrates .
- Method : The study uses a machine learning-based predictive framework for estimating the compressive strength of hydrates under diverse coupling conditions .
- Results : The study enhances our understanding of the mechanical properties and deformation mechanisms of hydrates .
- Production of Tetrahydrofuran-3-ol
- Application : This study focuses on the production of tetrahydrofuran-3-ol from tetrahydrofuran-3-yl acetate .
- Method : The method involves the hydrolysis of tetrahydrofuran-3-yl acetate .
- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .
- Production of Tetrahydrofuran-3-ol
- Application : This study focuses on the production of tetrahydrofuran-3-ol from tetrahydrofuran-3-yl acetate .
- Method : The method involves the hydrolysis of tetrahydrofuran-3-yl acetate .
- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(oxolan-3-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJCRTURVVFERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




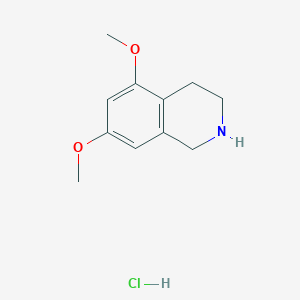
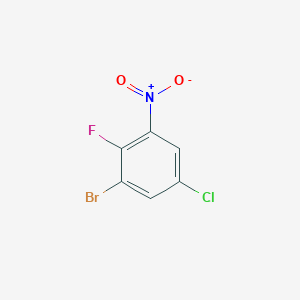
![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)


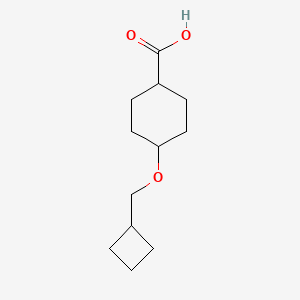
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)

